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For Researchers, Scientists, and Drug Development Professionals

Abstract
2'-Oxoquinine, a derivative of the Cinchona alkaloid quinine, belongs to the quinolone class of

compounds. While its parent compound, quinine, has a long history in the treatment of malaria,

the physicochemical and biological properties of 2'-Oxoquinine are less extensively

characterized. This technical guide provides a comprehensive overview of the known

physicochemical properties of 2'-Oxoquinine, based on computed data. Furthermore, it

outlines detailed, generalized experimental protocols for the determination of key

physicochemical parameters, applicable to this and similar alkaloid structures. The potential

biological activities and mechanisms of action are also discussed in the context of the broader

quinolone and quinone chemical classes. This document serves as a valuable resource for

researchers and drug development professionals interested in the further investigation and

potential application of 2'-Oxoquinine.

Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic

and pharmacodynamic behavior. For 2'-Oxoquinine, the available data are primarily

computational. A summary of these properties is presented in Table 1.

Table 1: Computed Physicochemical Properties of 2'-Oxoquinine
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Property Value Source

Molecular Formula C₂₀H₂₄N₂O₃ PubChem

Molecular Weight 340.4 g/mol PubChem[1]

IUPAC Name

4-[(R)-[(2S,4S,5R)-5-ethenyl-1-

azabicyclo[2.2.2]octan-2-yl]-

hydroxymethyl]-6-methoxy-1H-

quinolin-2-one

PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N

C(=C2)--INVALID-LINK--

[C@H]1C[C@@H]2CCN1C[C

@@H]2C=C

PubChem

XLogP3 2.1 PubChem[1]

Hydrogen Bond Donor Count 3 PubChem

Hydrogen Bond Acceptor

Count
4 PubChem

Rotatable Bond Count 4 PubChem

Exact Mass 340.17869263 g/mol PubChem[1]

Topological Polar Surface Area 85.8 Å² PubChem

Note: The data presented in this table are computationally derived and have not been

experimentally verified.

Experimental Protocols for Physicochemical
Characterization
To facilitate further research and validation of the computed data, this section provides detailed,

generalized experimental protocols for determining key physicochemical properties of quinoline

alkaloids like 2'-Oxoquinine.

Melting Point Determination
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The melting point is a fundamental physical property indicative of a compound's purity.

Methodology: Capillary Melting Point Method

Sample Preparation: A small, dry sample of 2'-Oxoquinine is finely powdered. The

powdered sample is then packed into a capillary tube to a height of 2-3 mm.

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is

equipped with a calibrated thermometer or a digital temperature sensor.

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it

approaches the expected melting point.

Observation: The temperature at which the first drop of liquid appears (onset of melting) and

the temperature at which the entire solid has turned into a clear liquid (completion of melting)

are recorded. This range is the melting point of the substance. A sharp melting range

(typically ≤ 2 °C) is indicative of a pure compound.

Solubility Determination
Solubility is a critical parameter influencing a drug's absorption and distribution.

Methodology: Shake-Flask Method

Solvent Selection: A range of pharmaceutically relevant solvents should be tested, including

water, ethanol, methanol, dimethyl sulfoxide (DMSO), and buffered solutions at various pH

values (e.g., pH 2, 7.4, and 9).

Equilibration: An excess amount of 2'-Oxoquinine is added to a known volume of the

selected solvent in a sealed flask. The flask is then agitated in a constant temperature water

bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium

is reached.

Sample Analysis: After equilibration, the suspension is filtered to remove undissolved solid.

The concentration of 2'-Oxoquinine in the clear filtrate is then determined using a suitable

analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV

detection.
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Quantification: The solubility is expressed as the concentration of the solute in the saturated

solution (e.g., in mg/mL or mol/L).

pKa Determination
The acid dissociation constant (pKa) is crucial for understanding the ionization state of a

compound at different physiological pH values, which affects its solubility, permeability, and

receptor binding.

Methodology: Potentiometric Titration

Sample Preparation: A known amount of 2'-Oxoquinine is dissolved in a suitable solvent

system (e.g., water or a water/co-solvent mixture).

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a

strong base (e.g., NaOH).

pH Measurement: The pH of the solution is monitored continuously throughout the titration

using a calibrated pH meter.

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant

added. The pKa value corresponds to the pH at the half-equivalence point. For compounds

with multiple ionizable groups, multiple inflection points may be observed.

Lipophilicity (LogP) Determination
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a key

indicator of a drug's ability to cross cell membranes.

Methodology: Shake-Flask Method (n-octanol/water)

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for

24 hours, followed by separation of the two phases.

Partitioning: A known amount of 2'-Oxoquinine is dissolved in one of the phases (e.g.,

water). This solution is then mixed with a known volume of the other phase (n-octanol) in a

sealed flask.
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Equilibration: The flask is agitated for a sufficient time to allow for the partitioning of the

compound between the two phases to reach equilibrium.

Phase Separation and Analysis: The mixture is centrifuged to ensure complete separation of

the two phases. The concentration of 2'-Oxoquinine in each phase is then determined using

a suitable analytical technique like HPLC-UV.

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the

compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the

base-10 logarithm of this value.

Potential Biological Activity and Signaling Pathways
While specific studies on the biological activity and signaling pathways of 2'-Oxoquinine are

limited, its structural similarity to quinolones and the presence of a quinone-like moiety provide

insights into its potential mechanisms of action.

3.1. Inhibition of DNA Gyrase and Topoisomerase IV

Quinolone antibiotics are known to exert their antibacterial effects by targeting bacterial type II

topoisomerases, namely DNA gyrase and topoisomerase IV.[2][3][4] These enzymes are

essential for DNA replication, repair, and recombination. Quinolones stabilize the enzyme-DNA

complex in a state where the DNA is cleaved, leading to the accumulation of double-strand

breaks and subsequent cell death.[2][3][4] Given that 2'-Oxoquinine possesses a 4-quinolone

core structure, it is plausible that it may exhibit similar inhibitory activity against these bacterial

enzymes.

3.2. Generation of Reactive Oxygen Species (ROS)

The quinone moiety is a structural feature found in many antitumor agents.[1] These

compounds can undergo bioreductive activation to form semiquinone radicals, which can then

react with molecular oxygen to produce superoxide anions and other reactive oxygen species

(ROS).[1][5] This leads to oxidative stress, causing damage to cellular macromolecules such as

DNA, lipids, and proteins, ultimately resulting in cytotoxicity. The 2-oxo group in 2'-Oxoquinine
may confer some quinone-like properties, suggesting a potential for ROS-mediated biological

activity.
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Diagram of Potential Mechanism of Action

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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